Substitution Pattern Drives Distinct pKa and Basicity Profile vs. 2-Phenylmorpholine
The presence of both ortho-chloro and ortho-methoxy groups significantly alters the basicity of the morpholine nitrogen compared to unsubstituted 2-phenylmorpholine [1]. In a study of 2-phenylmorpholines, electron-withdrawing chloro substituents were shown to reduce pKa by 0.5-1.0 units, while methoxy groups exert electron-donating effects that partially offset this reduction [1]. The net effect of the 2-chloro-6-methoxyphenyl combination is a predicted pKa of ~7.8, compared to ~8.5 for 2-phenylmorpholine [1]. This altered basicity directly impacts the compound's ionization state at physiological pH, influencing membrane permeability, solubility, and target engagement in biological assays [2].
| Evidence Dimension | Morpholine nitrogen pKa (basicity) |
|---|---|
| Target Compound Data | ~7.8 (predicted from substituent effects) |
| Comparator Or Baseline | 2-Phenylmorpholine: ~8.5 |
| Quantified Difference | ΔpKa ≈ -0.7 units |
| Conditions | Calculated based on inductive and resonance effects of ortho-chloro and ortho-methoxy substituents in 2-phenylmorpholine series [1]. |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, which can improve blood-brain barrier penetration and reduce off-target binding to aminergic receptors, making this compound a superior choice for CNS drug discovery programs where basicity modulation is a key SAR parameter.
- [1] Documents Delivered. The relationship between chemical structure and basicity in some morpholine compounds. Study on 2-phenylmorpholines. View Source
- [2] Kourounakis, A.P., Xanthopoulos, D., Tzara, A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020. View Source
